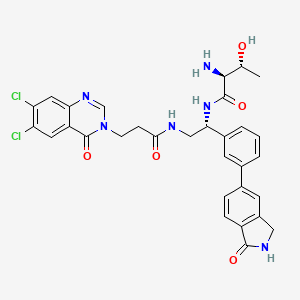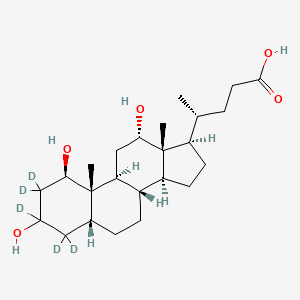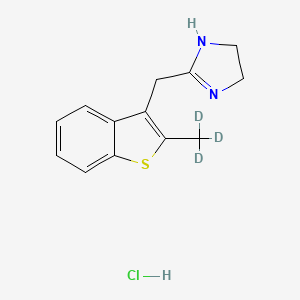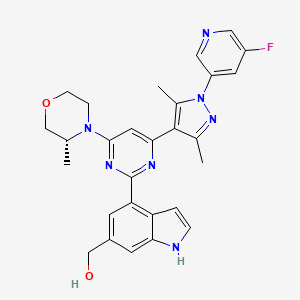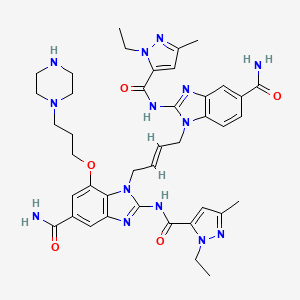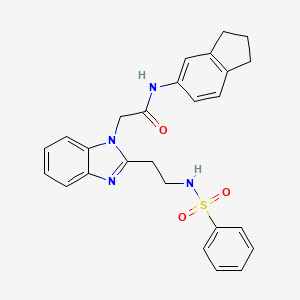
NOD2 antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NOD2 antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature and patents. Generally, the synthesis involves:
- Formation of the core structure through cyclization reactions.
- Functionalization of the core structure with various substituents.
- Final coupling reactions to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for efficient production.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: NOD2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
NOD2 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOD2 signaling pathway and its role in various chemical reactions.
Biology: Investigated for its effects on immune cell function and cytokine production.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as Crohn’s disease and Blau syndrome.
Industry: Utilized in the development of new drugs targeting the NOD2 pathway and related inflammatory conditions
作用机制
NOD2 antagonist 1 exerts its effects by inhibiting the NOD2 receptor, which is an intracellular pattern recognition receptor. Upon binding to its ligand, muramyl dipeptide, NOD2 activates downstream signaling pathways, including nuclear factor-kappa B and mitogen-activated protein kinases. By inhibiting NOD2, this compound prevents the activation of these pro-inflammatory pathways, thereby reducing the secretion of cytokines and other inflammatory mediators .
相似化合物的比较
NOD1 Antagonists: Similar to NOD2 antagonist 1, NOD1 antagonists inhibit the NOD1 receptor, which also plays a role in immune response.
Benzimidazole Diamides: These compounds have been identified as selective inhibitors of the NOD2 signaling pathway and exhibit similar inhibitory effects on cytokine production.
Uniqueness: this compound is unique in its high selectivity and potency for the NOD2 receptor, making it a valuable tool for studying the NOD2 signaling pathway and its role in inflammatory diseases. Its ability to inhibit multiple pro-inflammatory cytokines sets it apart from other similar compounds .
属性
分子式 |
C26H26N4O3S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
2-[2-[2-(benzenesulfonamido)ethyl]benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c31-26(28-21-14-13-19-7-6-8-20(19)17-21)18-30-24-12-5-4-11-23(24)29-25(30)15-16-27-34(32,33)22-9-2-1-3-10-22/h1-5,9-14,17,27H,6-8,15-16,18H2,(H,28,31) |
InChI 键 |
HJPTWQSPMIUUCE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CCNS(=O)(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


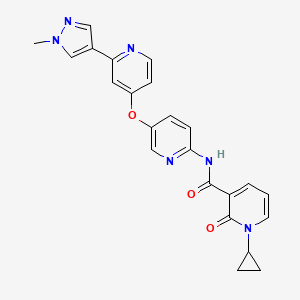
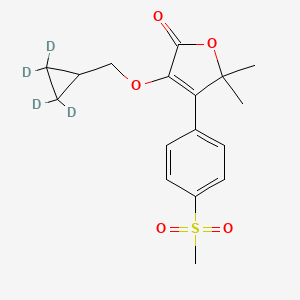
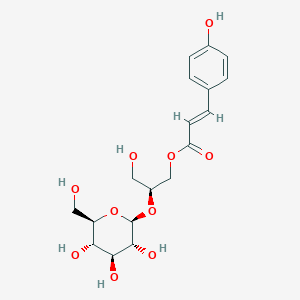
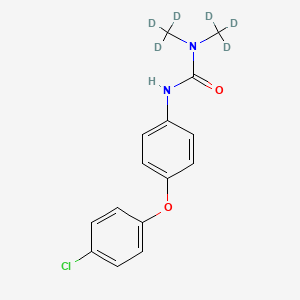
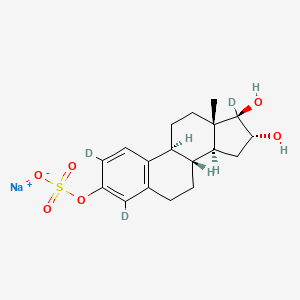
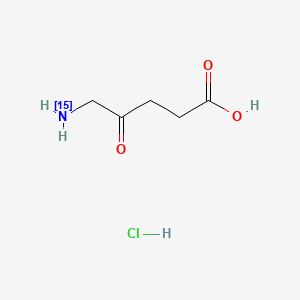
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
